2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide
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Overview
Description
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide is a complex organic compound with a molecular formula of C17H19N5OS. This compound is notable for its unique structure, which includes a benzimidazole ring, a pyrrole ring, and a hydrazide group. It is used in various scientific research applications due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide typically involves multiple stepsThe final step involves the condensation of the intermediate with the appropriate hydrazide under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, such as maintaining purity and yield, are critical in any production process.
Chemical Reactions Analysis
Types of Reactions
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group, potentially forming sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the hydrazide group.
Substitution: Various substituents can be introduced into the benzimidazole or pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in developing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action for 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide involves its interaction with various molecular targets. The benzimidazole ring can interact with DNA, potentially inhibiting DNA synthesis. The hydrazide group can form hydrogen bonds with enzymes, affecting their activity. These interactions can disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide
- 2-(1-methyl-1H-benzimidazol-2-yl)ethanol dihydrate
- 2-(1-hydroxyethyl)benzimidazole
Uniqueness
What sets 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide apart is its combination of a benzimidazole ring with a pyrrole ring and a hydrazide group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for research .
Properties
Molecular Formula |
C17H19N5OS |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H19N5OS/c1-3-22-15-9-5-4-8-14(15)19-17(22)24-12-16(23)20-18-11-13-7-6-10-21(13)2/h4-11H,3,12H2,1-2H3,(H,20,23)/b18-11+ |
InChI Key |
WHEPBOKAAZXADB-WOJGMQOQSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=CN3C |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=CN3C |
Origin of Product |
United States |
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